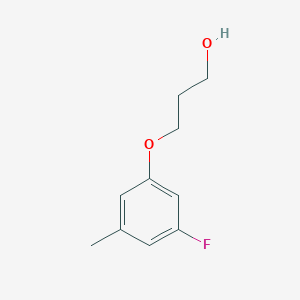

3-(3-Fluoro-5-methylphenoxy)propan-1-ol

Description

3-(3-Fluoro-5-methylphenoxy)propan-1-ol is a fluorinated aromatic ether alcohol with the molecular formula C₁₀H₁₃FO₂. Its structure comprises a propan-1-ol backbone linked via an ether bond to a 3-fluoro-5-methyl-substituted benzene ring.

Properties

IUPAC Name |

3-(3-fluoro-5-methylphenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-8-5-9(11)7-10(6-8)13-4-2-3-12/h5-7,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYGUVJOGLAUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)OCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methylphenoxy)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-5-methylphenol and 3-chloropropanol.

Reaction: The 3-fluoro-5-methylphenol undergoes a nucleophilic substitution reaction with 3-chloropropanol in the presence of a base such as potassium carbonate.

Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluoro-5-methylphenoxy)propan-1-ol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenoxy)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-(3-Fluoro-5-methylphenoxy)propanal or 3-(3-Fluoro-5-methylphenoxy)propanone.

Reduction: Formation of 3-(3-Fluoro-5-methylphenoxy)propane.

Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-(3-Fluoro-5-methylphenoxy)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the propan-1-ol core with aromatic or heteroaromatic substitutions. Key differences in substituents, synthesis, and properties are highlighted:

3-(2-Isopropyl-5-methylphenoxy)propan-1-ol (4b)

- Structure: Features a 2-isopropyl-5-methylphenoxy group instead of 3-fluoro-5-methylphenoxy.

- Synthesis: Derived from thymol (2-isopropyl-5-methylphenol) via reaction with 3-bromopropan-1-ol, yielding 8–73% as an oil .

- Lacks fluorine’s electronegative influence, which may alter electronic interactions in biological systems.

3-(2-Phenylbenzo[b]furan-5-yl)propan-1-ol (130)

- Structure : Contains a benzo[b]furan ring substituted with a phenyl group.

- Synthesis : Synthesized via C–H activation and derivatization methods .

- Lacking fluorine, its polarity and metabolic stability may differ significantly.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure : Branched dimethyl groups at C2 and a 3-methylphenyl (tolyl) group.

- Applications : Regulated by IFRA for fragrance use, with safety limits established in cosmetic products .

- Key Differences :

- Branching increases steric hindrance, likely reducing volatility compared to linear analogs.

- The tolyl group’s methyl substituent lacks fluorine’s electronegative effects, altering odor profile and stability.

3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol

- Structure : Features a brominated benzodioxole ring.

- Synthesis : Produced via reduction of 3-(2-bromo-4,5-methylenedioxyphenyl)propionic acid (92% yield) .

- Key Differences: Bromine’s electron-withdrawing effect and larger atomic radius may enhance halogen bonding in biological targets. The dioxolane ring improves oxygen solubility but reduces lipophilicity compared to the fluoro-methylphenoxy analog.

3-[2-(1,3-Benzodioxol-5-yl)-7-methoxybenzofuran-5-yl]propan-1-ol (FDB012616)

- Structure : Contains a benzodioxole and methoxy-substituted benzofuran system.

- The benzofuran-dioxolane system may exhibit distinct UV absorption properties for analytical detection.

Structural and Functional Analysis Table

Research Implications and Gaps

- Electronic Effects: Fluorine’s electronegativity in the target compound may enhance binding affinity in enzyme inhibition compared to non-fluorinated analogs .

- Synthetic Challenges : Lower yields in thymol-derived analogs (e.g., 8–73%) suggest steric or electronic hurdles absent in fluoro-substituted derivatives .

- Safety Data : While 2,2-Dimethyl-3-(3-tolyl)propan-1-ol has established safety guidelines , similar data for the target compound is lacking, highlighting a critical research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.